molecular formula C12H14BrNO4S B2786494 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid CAS No. 1094472-02-2

1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B2786494
CAS No.: 1094472-02-2
M. Wt: 348.21
InChI Key: YHZFECZKTJMCTA-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a chemical compound characterized by its bromophenyl group attached to a cyclopentane ring, which is further substituted with a sulfonylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves the following steps:

  • Bromination: The starting material, 2-bromophenol, undergoes bromination to introduce the bromo group at the ortho position.

  • Sulfonylation: The brominated phenol is then treated with chlorosulfonic acid to introduce the sulfonyl group, forming 2-bromobenzenesulfonyl chloride.

  • Cyclization: The sulfonyl chloride reacts with cyclopentanone in the presence of a base to form the cyclopentane ring with the sulfonylamino group.

  • Carboxylation: Finally, the cyclopentane-sulfonylamino compound is treated with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as elevated temperatures and polar solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.

  • Biology: It can be employed in biological assays to investigate enzyme inhibition and receptor binding.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(2-Bromophenyl)sulfonylbenzene: Similar structure but lacks the cyclopentane ring.

  • 1-(2-Bromophenyl)sulfonylacetamide: Contains an acetamide group instead of a carboxylic acid group.

  • 2-Bromophenylsulfonic acid: Lacks the cyclopentane ring and the amino group.

Uniqueness: The presence of the cyclopentane ring and the combination of the sulfonylamino and carboxylic acid groups make this compound unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-9-5-1-2-6-10(9)19(17,18)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZFECZKTJMCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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